molecular formula C15H13N3OS2 B2811249 1-((2-Methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)propan-2-one CAS No. 946334-56-1

1-((2-Methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)propan-2-one

Cat. No.: B2811249
CAS No.: 946334-56-1
M. Wt: 315.41
InChI Key: HSYYEMRIRRCBDW-UHFFFAOYSA-N
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Description

1-((2-Methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)propan-2-one is a complex organic compound featuring a thiazole and pyridazine ring system. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of both thiazole and pyridazine moieties suggests it may exhibit diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)propan-2-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: Starting with a suitable precursor such as 2-aminothiophenol, the thiazole ring can be constructed via cyclization reactions with α-haloketones under basic conditions.

    Pyridazine Ring Construction: The pyridazine ring can be synthesized by reacting hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds.

    Coupling of Thiazole and Pyridazine Rings: The thiazole and pyridazine intermediates are then coupled using a thiol linkage, often facilitated by reagents like phosphorus pentasulfide or Lawesson’s reagent.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Solvent Selection: Choosing solvents that improve solubility and reaction efficiency.

    Purification Techniques: Employing advanced purification methods such as recrystallization, chromatography, or distillation to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

1-((2-Methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole or pyridazine rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: Investigated for its potential as an antimicrobial, antifungal, or anticancer agent due to the bioactive thiazole and pyridazine rings.

    Biological Studies: Used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Chemical Biology: Employed as a probe to study cellular processes and pathways.

    Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of more complex molecules.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like sulfathiazole, which is an antimicrobial agent.

    Pyridazine Derivatives: Compounds such as pyridazine-based inhibitors used in medicinal chemistry.

Uniqueness

1-((2-Methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)propan-2-one is unique due to its combined thiazole and pyridazine structure, which may confer a broader range of biological activities compared to compounds containing only one of these rings.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-[(2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl)sulfanyl]propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS2/c1-9(19)8-20-15-13-14(21-10(2)16-13)12(17-18-15)11-6-4-3-5-7-11/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYYEMRIRRCBDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN=C2SCC(=O)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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